molecular formula C13H25NO2 B565809 N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 107431-14-1

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Cat. No.: B565809
CAS No.: 107431-14-1
M. Wt: 227.348
InChI Key: JZWMATNATWMPLK-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods: Industrial production methods for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5The compound is generally produced in small quantities for research purposes rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine involves its role as a reagent in the synthesis of compounds that act as 5-HT1F agonists. These agonists target the 5-HT1F receptor, a subtype of serotonin receptor, and modulate its activity. This modulation can lead to the alleviation of migraine symptoms by affecting the pathways involved in pain perception and vascular regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure and its role in the synthesis of biologically active compounds. Its ability to act as a precursor for 5-HT1F agonists sets it apart from other similar compounds .

Properties

IUPAC Name

N,N,3,3-tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-12(2)9-15-13(16-10-12)7-5-11(6-8-13)14(3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWMATNATWMPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)N(C)C)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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